molecular formula C5H11NO2Se B3056570 Selenomethionine Se-75, DL- CAS No. 7246-06-2

Selenomethionine Se-75, DL-

Cat. No.: B3056570
CAS No.: 7246-06-2
M. Wt: 192.07 g/mol
InChI Key: RJFAYQIBOAGBLC-ZEMBQCNESA-N
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Description

Selenomethionine Se-75, DL- is a radiolabeled form of selenomethionine, an amino acid that contains selenium instead of sulfur. This compound is used in various scientific and medical applications due to its unique properties. Selenomethionine is naturally found in foods such as Brazil nuts, cereal grains, soybeans, and grassland legumes . The radiolabeled version, Selenomethionine Se-75, is particularly useful in diagnostic imaging and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Selenomethionine Se-75 can be synthesized through the incorporation of selenium-75 into methionine. The process involves the substitution of sulfur in methionine with selenium-75. This can be achieved through various chemical reactions, including the use of selenium dioxide or selenous acid as selenium sources .

Industrial Production Methods

Industrial production of Selenomethionine Se-75 involves the use of high-performance liquid chromatography (HPLC) and inductively coupled plasma mass spectrometry (ICP-MS) to ensure the purity and specific activity of the compound . The production process is carefully controlled to maintain the integrity of the radiolabeled selenium.

Chemical Reactions Analysis

Types of Reactions

Selenomethionine Se-75 undergoes various chemical reactions, including oxidation, reduction, and substitution. It is readily oxidized, and its antioxidant activity arises from its ability to deplete reactive oxygen species .

Common Reagents and Conditions

Common reagents used in the reactions involving Selenomethionine Se-75 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to prevent the degradation of the radiolabeled selenium.

Major Products Formed

The major products formed from the reactions of Selenomethionine Se-75 depend on the specific reaction conditions. For example, oxidation reactions may produce selenoxide derivatives, while reduction reactions can yield selenol compounds .

Scientific Research Applications

Properties

CAS No.

7246-06-2

Molecular Formula

C5H11NO2Se

Molecular Weight

192.07 g/mol

IUPAC Name

(2S)-2-amino-4-methyl(75Se)selanylbutanoic acid

InChI

InChI=1S/C5H11NO2Se/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i9-4

InChI Key

RJFAYQIBOAGBLC-ZEMBQCNESA-N

SMILES

C[Se]CCC(C(=O)O)N

Isomeric SMILES

C[75Se]CC[C@@H](C(=O)O)N

Canonical SMILES

C[Se]CCC(C(=O)O)N

sequence

X

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Selenomethionine Se-75, DL-
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Selenomethionine Se-75, DL-
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Selenomethionine Se-75, DL-
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